molecular formula C9H9BrFN B2479682 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1780581-08-9

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2479682
CAS No.: 1780581-08-9
M. Wt: 230.08
InChI Key: DRDJZKIRJUTAER-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar bromination and fluorination reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 8-Fluoro-1,2,3,4-tetrahydroisoquinoline
  • 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness

8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine and fluorine atoms on the tetrahydroisoquinoline ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substitution .

Properties

IUPAC Name

8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-9-7-5-12-4-3-6(7)1-2-8(9)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDJZKIRJUTAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780581-08-9
Record name 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline
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